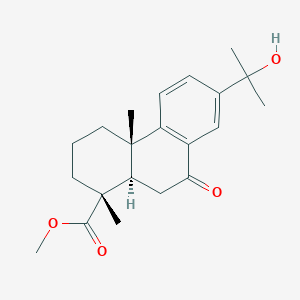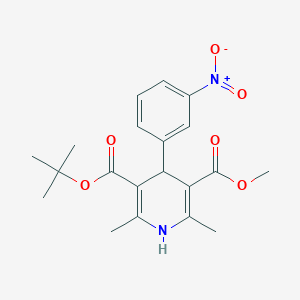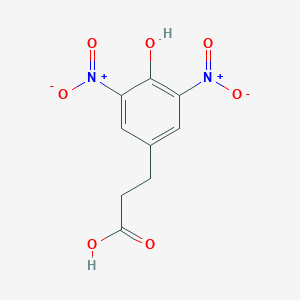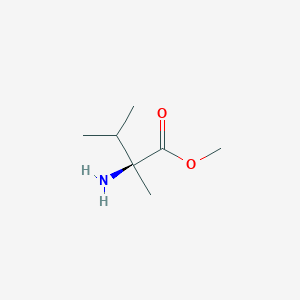
Methyl 15-hydroxy-7-oxodehydroabietate
Übersicht
Beschreibung
Methyl 15-hydroxy-7-oxodehydroabietate is a natural product derived from the pine cone of Pinus yunnanensis . This compound belongs to the class of diterpenoids and has a molecular formula of C21H28O4 with a molecular weight of 344.44 g/mol . It is known for its various biological activities and has been cited in numerous scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 15-hydroxy-7-oxodehydroabietate can be synthesized through several chemical reactions involving the precursor compounds found in pine cones. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes such as chromatography. The compound is then crystallized to achieve high purity levels suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 15-hydroxy-7-oxodehydroabietate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl 15-hydroxy-7-oxodehydroabietate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 15-hydroxy-7-oxodehydroabietate involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Methyl 15-hydroxy-7-oxodehydroabietate is unique among diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:
Methyl 7-keto-15-hydroxydehydroabietate: Another diterpenoid with similar chemical properties but different biological activities.
15-Hydroxy-7-oxodehydroabietinsaeure-methylester: A compound with a similar structure but distinct functional groups.
These compounds share some chemical similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Eigenschaften
IUPAC Name |
methyl (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,17,24H,6,9-10,12H2,1-5H3/t17-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVMAMFNRSDED-DUXKGJEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60188-95-6 | |
| Record name | Methyl 15-hydroxy-7-oxodehydroabietate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060188956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 15-HYDROXY-7-OXODEHYDROABIETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8685KPY2HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 15-hydroxy-7-oxodehydroabietate in the context of pine forest ecology?
A1: this compound is a bioactive compound found in the soil of pine forests. It is considered one of the most active compounds contributing to the allelopathic effects observed in these ecosystems []. Allelopathy refers to the chemical inhibition of one plant species by another, and in this case, this compound, along with other compounds, is believed to be released by pine trees and their decomposing litter, suppressing the growth of understory vegetation []. This contributes to the characteristic sparse undergrowth often observed in pine forests.
Q2: How does the origin of this compound relate to its potential allelopathic role?
A2: this compound is thought to be formed through the degradation of resin acids, which are abundant in pine trees []. These resin acids are released into the environment through various processes, including litter decomposition. As these compounds break down in the soil, they give rise to this compound and other related compounds, which then interact with surrounding plants, potentially inhibiting their growth and contributing to the allelopathic effect [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)
![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)
